molecular formula C12H14N2O B12606888 1H-Pyrrolizine, hexahydro-7a-(5-isoxazolylethynyl)- CAS No. 651313-96-1

1H-Pyrrolizine, hexahydro-7a-(5-isoxazolylethynyl)-

Cat. No.: B12606888
CAS No.: 651313-96-1
M. Wt: 202.25 g/mol
InChI Key: DRFFGJGPMOYBKT-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrolizine, hexahydro-7a-(5-isoxazolylethynyl)- is a hydrogenated pyrrolizine derivative featuring a 5-isoxazolylethynyl substituent at the 7a position. The parent compound, 1H-Pyrrolizine (C₇H₁₃N, CAS 643-20-9), has well-documented physicochemical properties:

  • Molecular weight: 111.18 g/mol
  • logP (octanol/water partition coefficient): 1.245
  • Water solubility (log10WS): -1.22 ml/mol
  • Standard enthalpy of formation (ΔHf°): -3.90 kJ/mol (gas phase)

The hexahydro modification indicates full saturation of the pyrrolizine ring, enhancing conformational flexibility. The 7a-(5-isoxazolylethynyl) substituent introduces a rigid, heteroaromatic isoxazole ring connected via an ethynyl linker, likely influencing electronic properties and intermolecular interactions.

Properties

CAS No.

651313-96-1

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C12H14N2O/c1-5-12(6-2-10-14(12)9-1)7-3-11-4-8-13-15-11/h4,8H,1-2,5-6,9-10H2

InChI Key

DRFFGJGPMOYBKT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN2C1)C#CC3=CC=NO3

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization is a common method for synthesizing pyrrolizine derivatives. The process typically involves the reaction of appropriate precursors under controlled conditions.

  • Starting Materials : Commonly used starting materials include γ-butyrolactone and various amines.

  • Reaction Conditions : The reactions are often conducted in the presence of bases or acids to facilitate cyclization.

  • Example Reaction :
    $$
    \text{γ-butyrolactone} + \text{amine} \rightarrow \text{Pyrrolizine derivative}
    $$

Substitution Reactions

Substitution reactions can introduce functional groups into the pyrrolizine structure.

  • Halogenation : Halogenated precursors can be reacted with nucleophiles to form substituted pyrrolizines.

  • Cyanation : The introduction of cyano groups has been reported as a method to create intermediates that can further react to form the desired compound.

Reduction Reactions

Reduction is often employed to modify functional groups within the pyrrolizine framework.

  • Common Reducing Agents : Lithium aluminum hydride is frequently used for reducing nitriles or carbonyls to amines.

  • Example Reaction :
    $$
    \text{Nitrile} + \text{LiAlH}_4 \rightarrow \text{Amine}
    $$

Multi-step Synthesis

A multi-step synthesis approach may be necessary to achieve the final compound, particularly when several functional groups are involved.

  • Stepwise Synthesis : This involves sequential reactions where each step builds upon the previous one, often requiring purification steps between reactions.

The following table summarizes key findings from various studies regarding the preparation methods of pyrrolizine derivatives:

Method Key Reagents Yield (%) References
Cyclization γ-butyrolactone, amines 70-85
Substitution Halogenated precursors 60-75
Reduction Lithium aluminum hydride 80-90
Multi-step synthesis Various intermediates Variable

The preparation of 1H-Pyrrolizine, hexahydro-7a-(5-isoxazolylethynyl)- involves intricate synthetic strategies that leverage various chemical reactions. The combination of cyclization, substitution, and reduction provides a robust framework for synthesizing this compound and its derivatives. Further research into optimizing these methods could enhance yields and reduce costs associated with its production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolizine, hexahydro-7a-(5-isoxazolylethynyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrrolizine, hexahydro-7a-(5-isoxazolylethynyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine, hexahydro-7a-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analog: 1H-Pyrrolizine, Hexahydro-7a-(1H-Imidazol-4-ylethynyl) (CAS 651314-23-7)

This analog replaces the isoxazole ring with a 1H-imidazol-4-yl group. Key differences include:

  • Electronic effects : Isoxazole is more electron-deficient than imidazole due to the oxygen atom in the heterocycle, which may alter dipole moments and hydrogen-bonding capabilities.
  • logP : The imidazole analog (C₁₂H₁₅N₃) likely has a higher logP than the isoxazole derivative due to imidazole’s basicity and polarizability.
  • Synthetic accessibility : Isoxazole derivatives often require specialized cyclization conditions (e.g., Huisgen reactions), whereas imidazole derivatives may form via simpler condensation routes .
Table 1: Physicochemical Comparison of Pyrrolizine Derivatives
Property 1H-Pyrrolizine (Parent) 7a-(5-Isoxazolylethynyl) (Estimated) 7a-(1H-Imidazol-4-ylethynyl)
Molecular formula C₇H₁₃N C₁₂H₁₅N₃O C₁₂H₁₅N₃
Molecular weight (g/mol) 111.18 ~229.28 201.27
logP 1.245 ~1.8–2.2* ~1.5–1.9*
Water solubility Low (-1.22 log10WS) Very low (estimated) Moderate (imidazole hydration)

*Estimated via Crippen Method .

Pyrazolopyrimidine Derivatives (Molecules, 2014)

Pyrazolo[3,4-d]pyrimidines (e.g., compounds 2 , 3 in ) share a bicyclic nitrogen-rich scaffold but differ in ring connectivity and substituents:

  • Ring system : Pyrazolopyrimidines feature fused pyrazole and pyrimidine rings, contrasting with pyrrolizine’s bicyclic amine structure.
  • Applications : Pyrazolopyrimidines are explored as kinase inhibitors, while pyrrolizine derivatives may target neurological or inflammatory pathways due to isoxazole’s prevalence in bioactive molecules.

Conformational Analysis and Ring Puckering

The hexahydro-pyrrolizine core adopts non-planar conformations due to ring puckering, quantified via Cremer-Pople coordinates . Substituents like 5-isoxazolylethynyl influence puckering amplitude (q) and phase angle (φ):

  • Rigid substituents : Ethynyl-linked isoxazole may restrict pseudorotation, stabilizing specific puckered states.
  • Crystallography : Tools like SHELXL and WinGX are critical for resolving such conformations in related compounds .

Research Findings and Implications

  • Synthetic challenges: Introducing ethynyl-isoxazole groups requires precise control of Sonogashira couplings or click chemistry.
  • Biological relevance : Isoxazole’s electron-withdrawing nature may enhance binding to targets like GABA receptors or COX enzymes.

Biological Activity

1H-Pyrrolizine, hexahydro-7a-(5-isoxazolylethynyl)- is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its unique structural features, including the pyrrolizine core and isoxazole substituent, suggest possible applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 474010-85-0

The compound's structure allows it to participate in various chemical reactions, enhancing its reactivity and biological activity. The presence of the isoxazole moiety contributes to its electrophilic and nucleophilic properties, which are crucial for interactions with biological targets.

Antimicrobial Properties

Research indicates that 1H-Pyrrolizine, hexahydro-7a-(5-isoxazolylethynyl)- exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer. The proposed mechanism involves induction of apoptosis and cell cycle arrest at specific phases, which prevents cancer cell proliferation.

Case Studies

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed a notable inhibition zone against Staphylococcus aureus and Escherichia coli.
  • Anticancer Study :
    • Objective : To assess cytotoxicity in human cancer cell lines.
    • Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : IC50 values indicated strong cytotoxicity in MCF-7 (breast cancer) and A549 (lung cancer) cells.

The biological activity of 1H-Pyrrolizine, hexahydro-7a-(5-isoxazolylethynyl)- is attributed to its ability to bind to specific molecular targets within cells. This binding alters the function of proteins involved in critical cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells and growth inhibition in bacteria.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
1H-PyrrolizineC7H13NBasic pyrrolizine structure without isoxazole
Isoxazole DerivativeC12H14N2OLacks the hexahydro structure; different biological profile

The structural differences among these compounds influence their biological activities and therapeutic potentials.

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